
L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a furanylcarbonyl group attached to a sequence of amino acids, including leucine, isoleucine, glycine, and arginine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The furanylcarbonyl group can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives and oxidized amino acids.
Reduction: Reduced carbonyl groups leading to alcohols or amines.
Substitution: Modified peptides with new functional groups attached to the amino acid side chains.
科学的研究の応用
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, potentially modulating their activity. The furanylcarbonyl group may also play a role in enhancing the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
N-(2-Furanylcarbonyl)glycine: A simpler compound with a similar furanylcarbonyl group but lacking the peptide sequence.
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide methyl ester: A methyl ester derivative with slightly different properties.
Uniqueness
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide stands out due to its complex peptide structure, which provides multiple points of interaction with biological targets. This complexity allows for more precise modulation of biological processes compared to simpler compounds.
特性
CAS番号 |
634179-68-3 |
|---|---|
分子式 |
C31H53N9O7 |
分子量 |
663.8 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C31H53N9O7/c1-7-19(6)25(40-28(44)22(15-18(4)5)39-29(45)23-11-9-13-47-23)30(46)36-16-24(41)37-20(10-8-12-35-31(33)34)27(43)38-21(26(32)42)14-17(2)3/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H2,32,42)(H,36,46)(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,33,34,35)/t19-,20-,21-,22-,25-/m0/s1 |
InChIキー |
OMNKRNJFOMUHDI-XHVFSLISSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


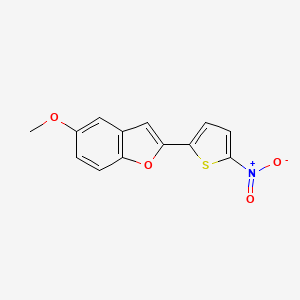
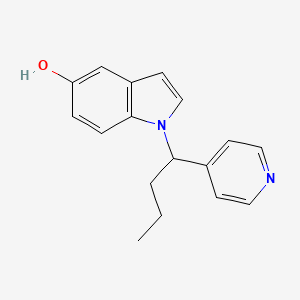
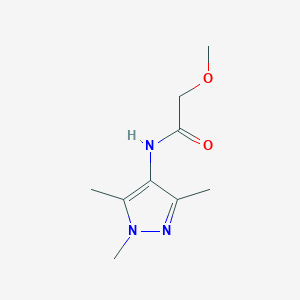
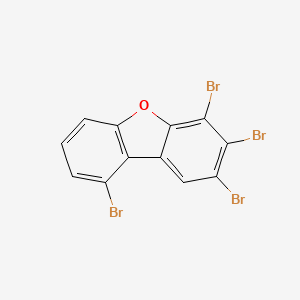
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
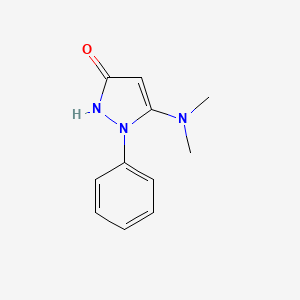
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
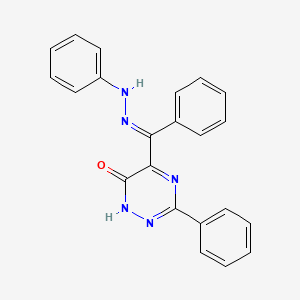
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
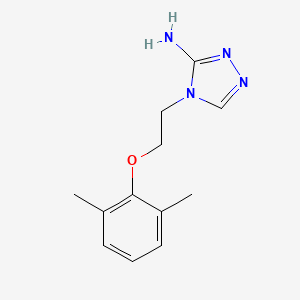
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
